molecular formula C26H22Cl2N4O3 B612005 BLU9931 CAS No. 1538604-68-0

BLU9931

カタログ番号: B612005
CAS番号: 1538604-68-0
分子量: 509.4 g/mol
InChIキー: TXEBNKKOLVBTFK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

BLU-9931は、アニリノキナゾリンコアの形成とジクロロジメトキシフェニル基の付加を含む一連の化学反応を通じて合成されます。 合成経路には、次のステップが含まれます :

  • アニリノキナゾリンコアの形成。
  • ジクロロジメトキシフェニル基の付加。
  • FGFR4のATP結合ポケット内のCys552との共有結合の形成。

この化合物はジメチルスルホキシド(DMSO)に可溶性ですが、水には不溶性です 工業的生産方法には、最終製品の選択性と効力を確保するために、高純度の試薬と制御された反応条件の使用が含まれます .

化学反応の分析

BLU-9931は、次のようないくつかの種類の化学反応を起こします。

    酸化: BLU-9931は特定の条件下で酸化され、さまざまな酸化生成物が形成されます。

    還元: この化合物は還元反応も起こすことができ、還元された誘導体の形成につながります。

    置換: BLU-9931は置換反応に関与することができ、特定の官能基が他の基に置き換えられます。

これらの反応で使用される一般的な試薬や条件には、酸化剤、還元剤、さまざまな触媒があります。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .

科学研究への応用

BLU-9931は、次のような幅広い科学研究への応用があります。

生物活性

BLU9931 is a highly selective and irreversible small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), which has garnered significant attention in cancer research, particularly in the context of hepatocellular carcinoma (HCC) and pancreatic ductal adenocarcinoma (PDAC). FGFR4 plays a crucial role in various signaling pathways that regulate cell proliferation, differentiation, and survival. The inhibition of FGFR4 by this compound offers a promising therapeutic strategy for cancers characterized by aberrant FGFR4 signaling.

This compound exerts its biological activity primarily through the following mechanisms:

  • Covalent Binding : this compound forms a covalent bond with cysteine residue Cys552 in the ATP-binding pocket of FGFR4, leading to a significant reduction in its kinase activity. This selective targeting minimizes off-target effects on other FGFR family members (FGFR1-3) and various kinases .
  • Inhibition of Signaling Pathways : It effectively inhibits downstream signaling pathways including ERK, AKT, and STAT3, which are critical for cell proliferation and survival. This inhibition leads to reduced cell proliferation and invasion in cancer cells that rely on FGFR4 signaling .

Table 1: Inhibition Potency of this compound on FGFR Family Members

FGFR Family MemberIC50 (nmol/L)
FGFR43
FGFR1591
FGFR2493
FGFR3150

Pancreatic Ductal Adenocarcinoma (PDAC)

Research indicates that this compound significantly reduces the proliferation of PDAC cells through the inhibition of the FGF19/FGFR4 signaling axis. In vitro studies demonstrated that treatment with this compound led to:

  • Cell Cycle Arrest : A notable increase in the G0/G1 phase population and a decrease in the S phase population were observed, indicating a slowdown in cell cycle progression .
  • Senescence Induction : Downregulation of SIRT1 and SIRT6 was linked to senescence induction, priming PDAC cells for subsequent treatments with agents like quercetin .

Hepatocellular Carcinoma (HCC)

In HCC models, this compound has shown remarkable antitumor activity:

  • Tumor Regression : In xenograft models using Hep 3B tumor-bearing mice, this compound led to significant tumor growth inhibition at doses of 10 mg/kg to 100 mg/kg. At the highest dose, tumor regression was observed, with some mice showing no signs of tumors post-treatment .
  • Synergistic Effects : Combining this compound with standard chemotherapeutic agents such as 5-fluorouracil (5-FU) has demonstrated synergistic effects in reducing colorectal cancer cell proliferation, further supporting its potential as part of combination therapy regimens .

Table 2: Effects of this compound on PDAC Cell Lines

Cell LineProliferation Inhibition (%)Apoptosis Induction (%)Cell Cycle Phase Shift
PK-1Significant~2%G0/G1 increase
T3M-4Significant~2%G0/G1 increase
PK-45PMinimalNot applicableNo significant change

Case Study: Efficacy in HCC Patients

A preclinical study highlighted the efficacy of this compound in HCC patients with tumors harboring activated FGFR4 pathways. The study reported significant tumor shrinkage and improved survival rates when this compound was administered as part of a treatment regimen .

Clinical Trials

While extensive clinical trials are still needed to establish the full therapeutic potential of this compound, early-phase studies are underway to evaluate its safety and efficacy in various cancers associated with FGFR4 dysregulation.

特性

IUPAC Name

N-[2-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]-3-methylphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22Cl2N4O3/c1-5-21(33)30-18-8-6-7-14(2)25(18)32-26-29-13-16-11-15(9-10-17(16)31-26)22-23(27)19(34-3)12-20(35-4)24(22)28/h5-13H,1H2,2-4H3,(H,30,33)(H,29,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEBNKKOLVBTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C=C)NC2=NC=C3C=C(C=CC3=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538604-68-0
Record name BLU-9931
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1538604680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BLU-9931
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQK825B5DX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。